molecular formula C21H24FN5O3 B1210534 Flufylline CAS No. 82190-91-8

Flufylline

Cat. No. B1210534
CAS RN: 82190-91-8
M. Wt: 413.4 g/mol
InChI Key: PMEYQPKJAPXGPS-UHFFFAOYSA-N
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Description

Flufylline is a derivative of theophylline characterized by its biological activity, primarily investigated for its cardiovascular applications. Initial research highlighted its long-lasting blood pressure-lowering activity, along with significant serotonin and histamine antagonism and broncholytic activity. These pharmacological properties prompted further studies to explore its broader applications in medicine and pharmacology (Thiele et al., 1984).

Synthesis Analysis

The synthesis of Flufylline, as part of a broader exploration into cardiovascular drugs, involved the creation of piperazine- and piperidine derivatives of theophylline. This chemical strategy aimed to identify compounds with significant therapeutic potential, leading to the identification of Flufylline due to its promising pharmacological profile (Thiele et al., 1984).

Molecular Structure Analysis

Although specific molecular structure analysis for Flufylline is not detailed in the available literature, its classification as a theophylline derivative suggests it shares the core xanthine structure inherent to theophylline. Modifications to this structure, such as the addition of piperazine or piperidine groups, likely contribute to its distinct pharmacological activities. The influence of fluorine substituents in pharmaceuticals, including their impact on physical and adsorption, distribution, metabolism, and excretion (ADME) properties, provides a context for understanding Flufylline's structural analysis (Müller, Faeh, & Diederich, 2007).

Chemical Reactions and Properties

The introduction of fluorine into pharmaceutical compounds, like Flufylline, can significantly affect their chemical reactions and properties. Fluorine's unique electronic effects enhance bioavailability and stability, which may contribute to Flufylline's pharmacological efficacy. The synthesis and application of fluorinated compounds in medicinal chemistry emphasize the role of fluorine in modulating the physicochemical properties of drugs, potentially relevant to Flufylline's chemical profile (Böhm et al., 2004).

Physical Properties Analysis

The physical properties of Flufylline, including its solubility, stability, and bioavailability, are influenced by its molecular structure and the presence of fluorine. Fluorination patterns impact the lipophilicity, aqueous solubility, and metabolic stability of pharmaceuticals, which are critical factors in drug design and efficacy (Huchet et al., 2015).

Chemical Properties Analysis

The chemical properties of Flufylline, particularly its reactivity and interactions with biological targets, are central to its pharmacological action. The compound's interaction with cardiovascular systems, alongside its antagonism of serotonin and histamine receptors, reflects its complex chemical behavior in biological environments. The strategic incorporation of fluorine into its structure may further modulate these interactions, enhancing the compound's therapeutic potential (Thiele et al., 1984).

Scientific Research Applications

1. Oncology Research

In oncology research, flufylline has shown promising results. One study highlighted its potential in potentiating the cytotoxicity of fludarabine on non-Hodgkin's lymphoma. The combination of fludarabine with pentoxifylline, a drug similar to flufylline, showed enhanced cytotoxicity in tumor cells, suggesting a potential role in overcoming drug resistance and achieving longer remission periods (Alas, Bonavida, & Emmanouilides, 2000).

2. Gastrointestinal and Hepatic Injury

Flufylline has been investigated for its potential in ameliorating intestinal and hepatic injury. A study on rats subjected to hemorrhagic shock demonstrated that treatment with lisofylline (a derivative of flufylline) preserved intestinal barrier function and reduced hepatic injury, suggesting its therapeutic potential in such conditions (Wattanasirichaigoon, Menconi, & Fink, 2000).

3. Osteopenia and Bone Health

A 2019 study on osteopenia in ovariectomized rats showed that pentoxifylline, closely related to flufylline, effectively reversed osteopenia by osteogenic and osteo-angiogenic mechanisms. This finding suggests a potential application of flufylline in bone health and osteopenia treatment (Pal et al., 2019).

4. Neurological Applications

Flufylline's potential in neurological applications has been explored. For instance, pentoxifylline was studied for its effects on preventing compartment syndrome in dorsal root ganglia, indicating its role in treating sciatica due to disc herniation and its broader implications in neurology (Yabuki, Onda, Kikuchi, & Myers, 2001).

5. Reproductive Health

In reproductive health, pentoxifylline has been used to improve human sperm motility. A study demonstrated that it increases the level of nitric oxide produced by human spermatozoa, enhancing sperm motility and potentially benefiting assisted reproductive technologies (Banihani, Abu‐Alhayjaa, Amarin, & Alzoubi, 2018).

6. Treatment of Leishmaniasis

Flufylline has been identified as a potential oral therapy for American Cutaneous Leishmaniasis. Studies highlighted pentoxifylline's effectiveness in this context, suggesting its role in developing new treatments for such diseases (Girardi, Marinho, & Elias, 2019).

7. Vascular and Inflammatory Conditions

Flufylline has been studied for its pharmacological and clinical effects in various conditions, including intermittent claudication and cerebrovascular pathology. Its anti-inflammatory and immunomodulatory properties have been highlighted in this context (Dubenko, 2016).

properties

IUPAC Name

7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3/c1-24-19-17(20(29)25(2)21(24)30)27(13-23-19)12-11-26-9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3-6,13,15H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEYQPKJAPXGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231611
Record name Flufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flufylline

CAS RN

82190-91-8
Record name Flufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8G173034U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
K Thiele, U Jahn, F Geissmann, L Zirngibl - Arzneimittel-forschung, 1984 - europepmc.org
Within the course of the research project for finding new cardiovascular drugs we have synthetized since 1976 piperazine-and piperidine derivatives of theophylline. The screening …
Number of citations: 3 europepmc.org
S Corsano, R Scapicchi… - Archiv der Pharmazie, 1994 - Wiley Online Library
… Some piperazine and piperidine derivatives of theophylline, flufylline and fluprophylline, possess bronchodilator and hypotensive properties with low toxicity4). …
Number of citations: 12 onlinelibrary.wiley.com
S Torr, MIM Noble, JD Folts - Cardiovascular research, 1990 - academic.oup.com
Study objective – The aim of the study was to test the hypothesis that platelet serotonin 5HT 2 receptors are important in the genesis of thrombosis in stenosed coronary arteries. Design …
Number of citations: 44 academic.oup.com
JH Musser, AF Kreft, AJ Lewis - Annual Reports in Medicinal Chemistry, 1985 - Elsevier
Publisher Summary This chapter discusses the pulmonary and anti-allergic agents like orally active leukotriene (LT) antagonists, specific inhibitors of 5-lipoxygenase (LO), and site …
Number of citations: 11 www.sciencedirect.com
D Dablain, G Siwo, N Chawla - 2021 - chemrxiv.org
Nucleosides are fundamental building blocks of DNA and RNA in all life forms and viruses. In addition, natural nucleosides and their analogs are critical in prebiotic chemistry, innate …
Number of citations: 2 chemrxiv.org
K Teralı, B Baddal, HO Gülcan - Journal of Molecular Graphics and …, 2020 - Elsevier
Angiotensin-converting enzyme 2 (ACE2) is a membrane-bound zinc metallopeptidase that generates the vasodilatory peptide angiotensin 1–7 and thus performs a protective role in …
Number of citations: 67 www.sciencedirect.com
W Ni, MW Li, K Thakali, GD Fink, SW Watts - Journal of Pharmacology and …, 2004 - ASPET
The anorexigen (+)-fenfluramine was used for treatment of obesity until the association of use with valvular heart disease and primary pulmonary hypertension. (+)-Fenfluramine has …
Number of citations: 22 jpet.aspetjournals.org
MM Zakaria, UH Zaidan, S Shamsi… - Malaysian Journal of …, 2020 - mjas.analis.com.my
Pandan or Pandanus amaryllifolius, an aromatic tropical plant species, has gained much interest among researchers in the quest to develop further use of its essential oils beyond food …
Number of citations: 5 mjas.analis.com.my
RW Mahardika, H Ibrahim, AH Nurulhusna, K Awang - Trop. Biomed, 2017 - msptm.org
Laboratory bioassays on insecticidal activity of hexane crude extract derived from four species of Zingiber: Zingiber officinale var. rubrum (HZOR), Zingiber montanum (HZM), Zingiber …
Number of citations: 15 msptm.org
J Mao, J Wang, A Zeb, KH Cho, H Jin… - Journal of Chemical …, 2023 - ACS Publications
Since the Simplified Molecular Input Line Entry System (SMILES) is oriented to the atomic-level representation of molecules and is not friendly in terms of human readability and editable…
Number of citations: 2 pubs.acs.org

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